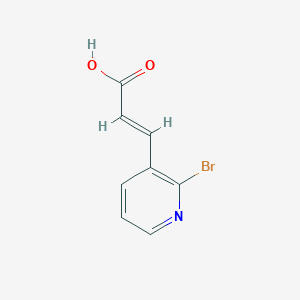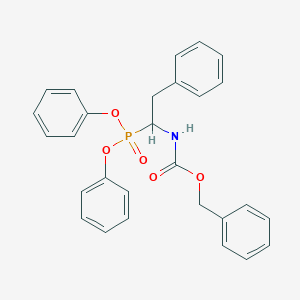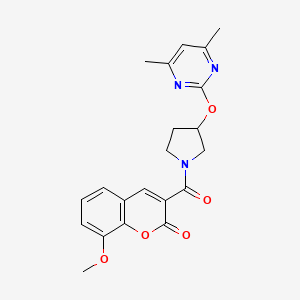
Isoquinolin-7-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-7-ol hydrobromide is a chemical compound with the molecular formula C9H7NO·HBr. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoquinolin-7-ol hydrobromide can be synthesized through several methods. One common approach involves the cyclization of ortho-bromoaryl ketones with terminal alkynes in the presence of a copper catalyst. This reaction proceeds via a three-component [3 + 2 + 1] cyclization, efficiently producing isoquinoline derivatives . Another method involves the use of palladium-catalyzed coupling of tert-butylimine of ortho-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar catalytic processes. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinolin-7-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Bromine in nitrobenzene is a typical reagent for bromination reactions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Applications De Recherche Scientifique
Isoquinolin-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including alkaloids.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of isoquinolin-7-ol hydrobromide involves its interaction with specific molecular targets and pathways. As a heterocyclic compound, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific isoquinoline derivative being studied .
Comparaison Avec Des Composés Similaires
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its use in anti-malarial drugs like chloroquine.
Dihydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness: Isoquinolin-7-ol hydrobromide is unique due to its specific hydroxyl group at the 7-position, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Propriétés
IUPAC Name |
isoquinolin-7-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-2-1-7-3-4-10-6-8(7)5-9;/h1-6,11H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTONOWNGHQVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
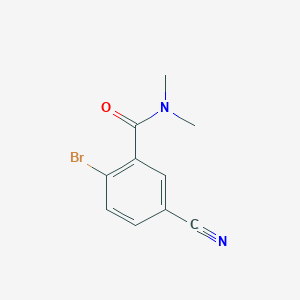
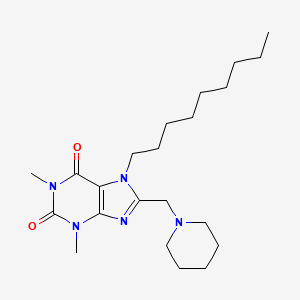
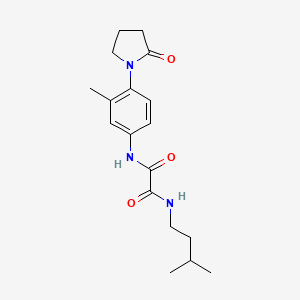
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2656357.png)
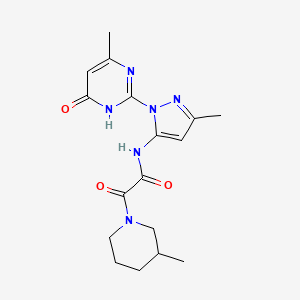
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-3-fluoro-N,N-dimethylpyrrolidine-3-carboxamide](/img/structure/B2656360.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2656361.png)

